(2-Fluoro-6-iodophenyl)carbamic acid tert-butyl ester

CAS No.: 908600-92-0

Cat. No.: VC8316033

Molecular Formula: C11H13FINO2

Molecular Weight: 337.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 908600-92-0 |

|---|---|

| Molecular Formula | C11H13FINO2 |

| Molecular Weight | 337.13 g/mol |

| IUPAC Name | tert-butyl N-(2-fluoro-6-iodophenyl)carbamate |

| Standard InChI | InChI=1S/C11H13FINO2/c1-11(2,3)16-10(15)14-9-7(12)5-4-6-8(9)13/h4-6H,1-3H3,(H,14,15) |

| Standard InChI Key | XNOBWKDZHDBDEW-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NC1=C(C=CC=C1I)F |

| Canonical SMILES | CC(C)(C)OC(=O)NC1=C(C=CC=C1I)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

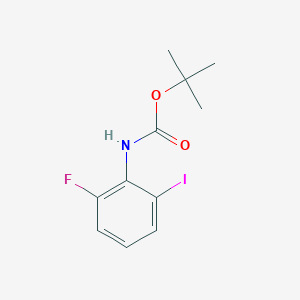

The IUPAC name of this compound is tert-butyl N-(2-fluoro-6-iodophenyl)carbamate. Its structure comprises a phenyl ring substituted with fluorine and iodine at the 2- and 6-positions, respectively, linked to a tert-butyl carbamate group. The SMILES notation is CC(C)(C)OC(=O)NC1=C(C=CC=C1I)F, and the InChI key is XNOBWKDZHDBDEW-UHFFFAOYSA-N .

Table 1: Key Structural and Chemical Data

| Property | Value |

|---|---|

| CAS No. | 908600-92-0 |

| Molecular Formula | C₁₁H₁₃FINO₂ |

| Molecular Weight | 337.13 g/mol |

| SMILES | CC(C)(C)OC(=O)NC1=C(C=CC=C1I)F |

| InChIKey | XNOBWKDZHDBDEW-UHFFFAOYSA-N |

| PubChem CID | 11522891 |

The tert-butyl group enhances steric bulk, potentially influencing the compound’s solubility and reactivity, while the electron-withdrawing fluorine and iodine atoms may modulate electronic effects on the aromatic ring .

Synthesis and Production

Synthetic Routes

While no direct synthesis protocol for (2-fluoro-6-iodophenyl)carbamic acid tert-butyl ester is disclosed in the literature, analogous carbamates are typically synthesized via:

-

Carbamate Formation: Reaction of 2-fluoro-6-iodoaniline with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as sodium bicarbonate or pyridine .

-

Protection Strategies: The tert-butyl group serves as a protective moiety for amines, enabling subsequent functionalization of the aromatic ring without side reactions .

A patent (US8338617B2) detailing oxazolidine derivative synthesis highlights the use of Boc-protected intermediates under conditions similar to those required for this compound . For instance, reacting phenylglycinol with Boc anhydride in ethyl acetate at 20–40°C yields Boc-protected intermediates, suggesting that analogous conditions could apply to 2-fluoro-6-iodoaniline .

Purification and Characterization

Post-synthesis purification often involves column chromatography (e.g., petroleum ether/ethyl acetate mixtures) or recrystallization. Analytical techniques such as NMR, HPLC, and mass spectrometry are employed to confirm purity and structural integrity .

Applications in Medicinal Chemistry

Role in Drug Design

Carbamates are pivotal in medicinal chemistry due to their:

-

Prodrug Potential: Enzymatic hydrolysis of the carbamate group can release active drug molecules.

-

Metabolic Stability: The tert-butyl group resists premature degradation, enhancing bioavailability .

Although (2-fluoro-6-iodophenyl)carbamic acid tert-butyl ester is not explicitly cited in clinical studies, its structure aligns with intermediates used in kinase inhibitor and antiviral agent development. The iodine atom facilitates radiolabeling for imaging applications, while the fluorine atom may enhance binding affinity to biological targets .

Case Study: Analogous Compounds

The Journal of Medicinal Chemistry (2015) outlines carbamates’ utility in Curtius rearrangements for isocyanate trapping, a reaction relevant to prodrug synthesis . For example, tert-butyl carbamates derived from aromatic acids undergo rearrangement at elevated temperatures (75°C), forming isocyanate intermediates that react with nucleophiles . This mechanism could be adapted for functionalizing the 2-fluoro-6-iodophenyl scaffold.

| Supplier | Location |

|---|---|

| ATK Chemical Company Limited | China |

| Shanghai Brain Biotechnology Co., Ltd. | China |

| Shanghai Chainpharm Bio-medical Tech | China |

| Shanghai Haohong Pharmaceutical | China |

Pricing and batch sizes are typically negotiated directly with suppliers, with purity levels ranging from 95% to 99% .

Future Perspectives

Research Opportunities

-

Targeted Drug Delivery: Exploiting the iodine atom for radioimaging or targeted therapies.

-

Enzyme Inhibition: Screening against kinases or proteases leveraging halogen bonding interactions.

-

Synthetic Methodology: Developing novel coupling reactions using the iodophenyl moiety as a cross-coupling partner.

Challenges

-

Cost of Iodine: High molecular weight and iodine cost may limit large-scale applications.

-

Regulatory Hurdles: Safety profiling required for preclinical development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume